molecular formula C20H41NO B1580666 N,N-Dimethylstearamide CAS No. 3886-90-6

N,N-Dimethylstearamide

Cat. No. B1580666
CAS RN: 3886-90-6
M. Wt: 311.5 g/mol
InChI Key: BTSRIWFABHLYDQ-UHFFFAOYSA-N
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Description

N,N-Dimethylstearamide (DMDSA) is a long-chain amide that is widely used in various scientific research applications. It is a white, waxy solid that is soluble in organic solvents and insoluble in water. DMDSA is synthesized by the reaction of stearylamine and dimethyl sulfate. DMDSA has been extensively studied for its biochemical and physiological effects and has been found to have a wide range of potential applications.

Scientific Research Applications

Scientific Research Applications

1. Chemical Analysis and Labeling Techniques
Stable isotope dimethyl labeling is a prominent technique in proteomics for quantitative analysis. This method, utilizing differential stable isotopes for relative protein quantification, highlights the utility of dimethyl compounds in biochemical research for enhancing the accuracy and reliability of protein expression studies (Boersema et al., 2009).

2. Role as Reagents in Organic Chemistry
N,N-Dimethylformamide and N,N-Dimethylacetamide have been reviewed for their multifaceted roles in synthesis, acting not just as solvents but also as reagents delivering various atoms for synthesizing diverse compounds. This review underscores the adaptability and versatility of dimethyl compounds in facilitating complex organic reactions (Le Bras & Muzart, 2018).

3. Microfluidic Applications
The development of microfluidic systems, particularly those fabricated in Poly(dimethylsiloxane) (PDMS), demonstrates the critical role of dimethyl compounds in creating platforms for miniaturized biological studies. PDMS-based devices offer a versatile environment for conducting a wide array of biological procedures, from immunoassays to cell sorting and manipulation, showcasing the integration of chemistry and biology in innovative research tools (Sia & Whitesides, 2003).

4. Epigenetic and Cellular Process Modulation
Dimethyl Sulfoxide (DMSO) is extensively used in biology for its solvent properties and has been studied for its influence on cellular processes and the epigenetic landscape. Research demonstrates that even low concentrations of DMSO can induce significant changes in gene expression, differentiation, and DNA methylation patterns, indicating the potential for dimethyl compounds to affect biological systems profoundly (Verheijen et al., 2019).

properties

IUPAC Name

N,N-dimethyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSRIWFABHLYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063221
Record name N,N-Dimethylstearamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3886-90-6
Record name N,N-Dimethylstearamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3886-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanamide, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethylstearamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylstearamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.297
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions the identification of N,N-Dimethylstearamide in the supercritical CO2 extract of Euphorbia thymifolia. Could you elaborate on the significance of finding this compound in the context of the study?

A1: While the study primarily focuses on identifying compounds within Euphorbia thymifolia and comparing extraction methods, the specific significance of this compound is not discussed. The research emphasizes the presence of other compounds, such as tricosane, hydroquinone, fridoline, and euphorbal, highlighting their potential medicinal value []. The table listing this compound doesn't elaborate on its individual properties or potential roles within the plant. Further research focusing on this compound specifically would be needed to understand its significance in this context.

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